4-氨基-2-(三氟甲基)嘧啶-5-甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

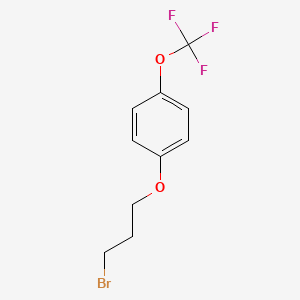

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H3F3N4. It has a molecular weight of 188.11 .

Synthesis Analysis

The synthesis of derivatives of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile has been reported in the literature . For instance, various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile were prepared using a three-step procedure .

Molecular Structure Analysis

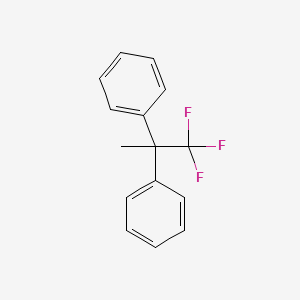

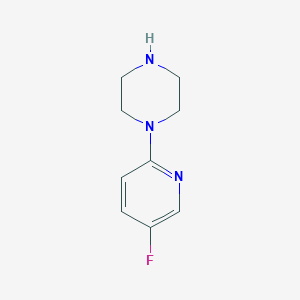

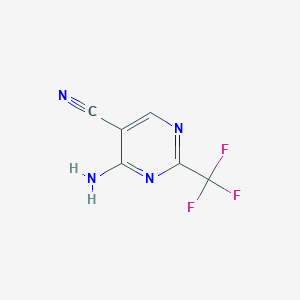

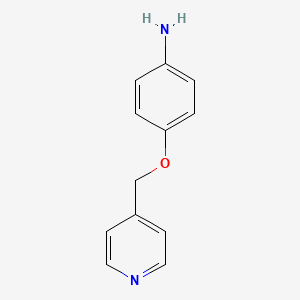

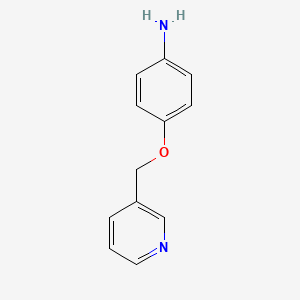

The molecular structure of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 2-position with a trifluoromethyl group, at the 4-position with an amino group, and at the 5-position with a carbonitrile group .

科学研究应用

Antitubercular Agents

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile: derivatives have been synthesized and evaluated for their potential as antitubercular agents. These compounds have shown activity against the Mycobacterium tuberculosis strain H37Rv. The derivatives were tested for their minimum inhibitory concentration (MIC) and exhibited promising results, with some compounds showing better activity under low oxygen conditions .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its interaction with mycobacterial enoyl-ACP reductase (InhA). This enzyme is a key target in the development of new antitubercular drugs. The docking studies provide insights into the mechanism of action and can guide lead optimization for enhanced drug efficacy .

Synthesis of Fluoro-rich Compounds

The compound serves as a precursor in the synthesis of fluoro-rich pyrimidine derivatives. These fluorinated compounds are of interest due to their enhanced biological activity and potential pharmaceutical applications. The synthesis involves a multi-step procedure to introduce various aryl groups .

Anticancer Activity

Pyrimidine derivatives, including those derived from 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile , have been explored for their anticancer properties. Research indicates that these compounds can induce cell death by apoptosis and inhibit enzymes like CDK, which are involved in cell cycle regulation .

Structural Characterization

The compound has been used to obtain researchable single crystals for X-ray crystallography. This structural characterization is crucial for understanding the compound’s properties and for modeling other related compounds in the group .

Chemical Intermediates

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile: is also valuable as a chemical intermediate in various synthetic pathways. It is used to prepare more complex molecules for further research and development in pharmaceuticals and material science .

安全和危害

Safety data for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

未来方向

The future directions for research on 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives could involve further exploration of their potential as ATP mimicking tyrosine kinase inhibitors of EGFR . Additionally, more research could be conducted to better understand the physical and chemical properties of this compound, as well as its safety and hazards .

属性

IUPAC Name |

4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFXQMOBTKMHNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511815 |

Source

|

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

CAS RN |

943-25-9 |

Source

|

| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)